molecular formula C13H20N2O B1416539 [2-(4-Ethylpiperazin-1-yl)phenyl]methanol CAS No. 914349-49-8

[2-(4-Ethylpiperazin-1-yl)phenyl]methanol

Cat. No.: B1416539
CAS No.: 914349-49-8
M. Wt: 220.31 g/mol
InChI Key: KRYOTUHYCVJRAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-(4-Ethylpiperazin-1-yl)phenyl]methanol (CAS 3077-12-1) is a piperazine derivative featuring a phenyl ring substituted at the 2-position with a 4-ethylpiperazinyl group and a hydroxymethyl (-CH2OH) moiety. The compound’s molecular formula is C13H20N2O (molecular weight: 220.3 g/mol), as confirmed by its structural analogs in the evidence . It is primarily utilized as a pharmaceutical intermediate, highlighting its role in synthesizing bioactive molecules . The hydroxymethyl group enhances solubility in polar solvents, while the ethylpiperazine moiety contributes to interactions with biological targets, such as enzymes or receptors .

Properties

IUPAC Name

[2-(4-ethylpiperazin-1-yl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-2-14-7-9-15(10-8-14)13-6-4-3-5-12(13)11-16/h3-6,16H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRYOTUHYCVJRAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40654349
Record name [2-(4-Ethylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914349-49-8
Record name 2-(4-Ethyl-1-piperazinyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914349-49-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(4-Ethylpiperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40654349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(4-Ethylpiperazin-1-yl)phenyl]methanol typically involves the reaction of 4-ethylpiperazine with a suitable phenylmethanol derivative. One common method involves the nucleophilic substitution reaction where 4-ethylpiperazine reacts with a halogenated phenylmethanol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[2-(4-Ethylpiperazin-1-yl)phenyl]methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions on the phenyl ring could introduce nitro, sulfonyl, or other functional groups .

Scientific Research Applications

[2-(4-Ethylpiperazin-1-yl)phenyl]methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of [2-(4-Ethylpiperazin-1-yl)phenyl]methanol involves its interaction with specific molecular targets and pathways. The ethylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing biological processes such as cell proliferation, apoptosis, and metabolism .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their functional differences:

Compound Molecular Formula Key Substituents Biological/Functional Relevance Reference
[2-(4-Ethylpiperazin-1-yl)phenyl]methanol C13H20N2O 2-(4-Ethylpiperazinyl)phenyl, hydroxymethyl Pharmaceutical intermediate; potential solubility enhancer
CP-506H C19H28BrN3O6S2 4-Ethylpiperazinyl-carbonyl, hydroxyamino, methylsulfonyl Prodrug for hypoxia-activated cytotoxins; targets tumor microenvironments
YPC-21817 C25H25F3N6O3S 4-Ethylpiperazinyl-3-fluorophenyl, imidazopyridazine-thiazolidinedione Pan-Pim kinase inhibitor; demonstrates anti-cancer activity in preclinical models
2-(4-(4-Ethylpiperazin-1-yl)phenyl)-oxazole (21a) C15H19N3O 4-Ethylpiperazinyl-phenyl, oxazole α9α10 nicotinic acetylcholine receptor agonist; potential analgesic agent
Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate C17H26N2O3 4-Methoxyphenylpiperazine, ethyl ester Modulates serotonin/dopamine receptors; studied for neurological applications
Compound 5e C23H23N3O3 4-Ethylpiperazinylacetamide, isatin-derived scaffold Pro-apoptotic agent against acute myeloid leukemia (AML) cells
3a-3j (Thiazolidinones) Variable 4-Ethylpiperazinylphenyl, thiazolidinone Antimicrobial activity against Gram-positive bacteria and fungi

Structural and Functional Insights

Substituent Position and Bioactivity: The 2-position substitution in this compound distinguishes it from analogs like YPC-21817 (3-fluorophenyl substitution) and CP-506H (carbonyl-linked piperazine). Positional changes influence steric hindrance and electronic properties, altering binding affinity to targets like kinases or receptors .

Functional Group Impact: Hydroxymethyl Group: Enhances water solubility compared to esters (e.g., Ethyl 2-[4-(4-methoxyphenyl)piperazin-1-yl]propanoate) or lipophilic groups (e.g., thiazolidinones in ). This property is critical for bioavailability in drug design . Piperazine Modifications: Ethyl substitution on piperazine improves metabolic stability over methyl or acetyl groups (e.g., Compound 5f in ). Bulkier groups like pentyl or decyl (YPC-21813/21814) increase lipophilicity, affecting membrane permeability .

Synthetic Routes: Pd-catalyzed cross-coupling (e.g., oxazole derivative 21a ) vs. reductive amination (e.g., thiazolidinones ). The target compound’s synthesis likely involves nucleophilic substitution or Buchwald-Hartwig amination, similar to its analogs .

The hydroxymethyl group serves as a handle for further functionalization into prodrugs or active metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Ethylpiperazin-1-yl)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[2-(4-Ethylpiperazin-1-yl)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.